molecular formula C27H18ClF2N5Na2O9S2 B13409992 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 72243-89-1

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B13409992
CAS No.: 72243-89-1
M. Wt: 740.0 g/mol
InChI Key: FSVQGFGIZGYRLT-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonic acid, and pyrimidinyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. The process begins with the preparation of the anthracenesulfonic acid core, followed by the introduction of the amino and pyrimidinyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, given the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a probe for studying reaction mechanisms.

    Biology: In biochemical assays to investigate enzyme activities and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Anthracenesulfonic acid, 2-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
  • 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt

Uniqueness

The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.

Properties

CAS No.

72243-89-1

Molecular Formula

C27H18ClF2N5Na2O9S2

Molecular Weight

740.0 g/mol

IUPAC Name

disodium;1-amino-4-[3-[[(5-chloro-2,6-difluoropyrimidin-4-yl)-methylamino]methyl]-4-methoxy-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C27H20ClF2N5O9S2.2Na/c1-35(26-20(28)25(29)33-27(30)34-26)10-13-16(44-2)8-7-14(24(13)46(41,42)43)32-15-9-17(45(38,39)40)21(31)19-18(15)22(36)11-5-3-4-6-12(11)23(19)37;;/h3-9,32H,10,31H2,1-2H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

FSVQGFGIZGYRLT-UHFFFAOYSA-L

Canonical SMILES

CN(CC1=C(C=CC(=C1S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])OC)C5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+]

Origin of Product

United States

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